molecular formula C14H17N3O3S2 B2548763 Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 899731-26-1

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2548763
CAS No.: 899731-26-1
M. Wt: 339.43
InChI Key: HIPLSNVNJNXKCU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced through a reaction with an amine derivative.

    Formation of Thiophene Ring:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Agriculture: It has been explored as a potential agrochemical for its ability to act as a pesticide or herbicide.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but may differ in their specific functional groups and biological activities

Properties

IUPAC Name

ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-5-9-11(22-17-16-9)12(18)15-13-10(14(19)20-6-2)7(3)8(4)21-13/h5-6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPLSNVNJNXKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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